molecular formula C18H22N2OS B11085992 1-(4-Ethoxyphenyl)-3-(3-phenylpropyl)thiourea

1-(4-Ethoxyphenyl)-3-(3-phenylpropyl)thiourea

Cat. No.: B11085992
M. Wt: 314.4 g/mol
InChI Key: SSCACFNNUBRQSY-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(3-phenylpropyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(3-phenylpropyl)thiourea typically involves the reaction of 4-ethoxyaniline with 3-phenylpropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction under controlled conditions, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(3-phenylpropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(3-phenylpropyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(3-phenylpropyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethoxyphenyl)-3-(3-phenylpropyl)thiourea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group may enhance its solubility and ability to interact with specific molecular targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-phenylpropyl)thiourea

InChI

InChI=1S/C18H22N2OS/c1-2-21-17-12-10-16(11-13-17)20-18(22)19-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H2,19,20,22)

InChI Key

SSCACFNNUBRQSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCCCC2=CC=CC=C2

Origin of Product

United States

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